ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido group linked via a sulfanyl (-S-) bridge to a 3-cyano-6-methylpyridin-2-yl moiety. Key structural attributes include:
- Ester group: Enhances solubility in hydrophobic matrices and influences polymer compatibility.
- Sulfanyl bridge: Modifies electronic properties and redox behavior.
- Pyridine ring: The 3-cyano and 6-methyl substituents may enhance electron-withdrawing effects and steric hindrance, respectively.
Properties
IUPAC Name |
ethyl 4-[[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-6-8-15(9-7-13)21-16(22)11-25-17-14(10-19)5-4-12(2)20-17/h4-9H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFGREIVWJVDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the reaction of 3-cyano-6-methylpyridine-2-thiol with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The cyano group and the methylpyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related derivatives, focusing on reactivity, physical properties, and additive interactions.
Structural Analogues in Resin Cements
2.1.1 Ethyl 4-(dimethylamino) benzoate
- Key differences: Lacks the pyridine-sulfanyl-acetamido side chain but includes a dimethylamino group.
- Reactivity: Demonstrates a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino) ethyl methacrylate, indicating superior efficiency as a co-initiator .
- Physical properties : Resins containing this compound exhibit significantly better flexural strength and hardness .
- Additive interaction : Less influenced by diphenyliodonium hexafluorophosphate (DPI), which suggests inherent redox stability .
2.1.2 2-(Dimethylamino) ethyl methacrylate
- Key differences : Methacrylate backbone instead of benzoate ester; includes a tertiary amine.
- Reactivity: Lower DC than ethyl 4-(dimethylamino) benzoate but shows improved DC with DPI addition, indicating synergistic redox activation .
- Physical properties: Inferior to ethyl 4-(dimethylamino) benzoate in resin matrices but benefits from DPI at higher amine concentrations .
Substituted Pyridine Derivatives
lists analogues such as ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate, which replaces the 6-methyl group with a trifluoromethyl and pyridyl substituent. These modifications likely:
- Alter steric effects : Bulkier substituents may reduce molecular packing efficiency in polymers.
Table 1: Comparative Properties of Benzoate Derivatives in Resin Cements
| Compound Name | Key Functional Groups | Degree of Conversion (DC) | Physical Properties | DPI Interaction |
|---|---|---|---|---|
| ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE | Benzoate ester, pyridine, sulfanyl, cyano | Not reported | Not reported | Not reported |
| Ethyl 4-(dimethylamino) benzoate | Benzoate ester, dimethylamino | High DC | Superior strength | Minimal effect |
| 2-(Dimethylamino) ethyl methacrylate | Methacrylate, dimethylamino | Moderate DC (↑ with DPI) | Moderate strength | Synergistic |
Mechanistic Insights
- Reactivity trends: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives due to its aromatic stabilization and electron-donating dimethylamino group, which facilitates free-radical generation .
- Role of additives : DPI acts as a redox catalyst, particularly effective in systems with weaker co-initiators (e.g., methacrylates) by accelerating electron transfer .
Research Implications
While this compound’s exact performance data are unavailable in the provided evidence, structural parallels suggest:
- Potential advantages: The pyridine ring’s electron-withdrawing cyano group could enhance redox activity in photopolymerization.
- Limitations : Steric hindrance from the methyl group may reduce compatibility with resin matrices compared to smaller substituents.
Further studies are needed to validate these hypotheses and explore applications in advanced materials.
Biological Activity
Ethyl 4-{2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamido}benzoate, a compound with the molecular formula C19H19N3O3S2 and a molecular weight of 401.5 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl benzoate derivatives with 3-cyano-6-methylpyridine-2-thiol in the presence of acetic anhydride. The process can be optimized through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time.
Key Steps in Synthesis:
- Formation of the Pyridine Derivative : The starting material is treated with thiol to introduce the sulfanyl group.
- Acetylation : The resulting compound undergoes acetylation to form the acetamido group.
- Final Esterification : Ethanol is used to form the ethyl ester, yielding the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this one showed potent activity against a range of microorganisms including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus flavus
These findings suggest that modifications to the structure can enhance efficacy against specific pathogens .
The biological activity is thought to stem from the compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways. The presence of the cyano and sulfanyl groups plays a crucial role in enhancing lipophilicity, facilitating better membrane penetration.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria and fungi. The results demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data indicates that the compound possesses substantial antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to explore how modifications to the core structure affect biological activity. Variants of this compound were synthesized and tested. Key observations included:
- Increased Activity : Substituting different functional groups on the benzene ring enhanced antimicrobial potency.
- Decreased Activity : Removal of the cyano group significantly reduced effectiveness.
These findings underscore the importance of specific structural components in determining biological efficacy .
Q & A
Basic Research Question
- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and ester carbonyl (δ ~170 ppm). Compare with predicted spectra from computational tools like ACD/Labs .
- IR Spectroscopy: Detect functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- HPLC-MS: Verify molecular ion peaks ([M+H]+) and assess purity. Use C18 columns with acetonitrile/water mobile phases .
What are the primary functional groups in this compound, and how do they influence its solubility and stability under different laboratory conditions?
Basic Research Question
- Key Functional Groups:
- Pyridine ring (electron-withdrawing cyano and methyl groups).
- Sulfanylacetamide linker (prone to oxidation).
- Benzoate ester (hydrolyzable under acidic/basic conditions).
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) due to the ester and amide groups. Limited solubility in water .
- Stability: Store under inert atmosphere (N2) at –20°C to prevent sulfanyl oxidation and ester hydrolysis .
How should researchers handle and store this compound to ensure safety and prevent degradation?
Basic Research Question
- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact .
- Storage: Airtight containers with desiccants (silica gel) in dark, dry conditions. For long-term stability, store at –20°C .
How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like enzymes or receptors?
Advanced Research Question
- Methodology:
- Data Analysis: Compare binding energies (ΔG) of the compound with known inhibitors. Visualize interactions (H-bonds, hydrophobic contacts) using PyMOL .
What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Advanced Research Question
- Kinetic Assays:
- Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Vary substrate concentrations and measure IC50 values using spectrophotometric methods .
- Thermodynamic Studies: Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and enthalpy changes .
How can researchers address contradictions in biological activity data across different studies involving this compound?
Advanced Research Question
- Reproducibility Checks: Replicate experiments under identical conditions (pH, temperature, solvent).
- Purity Validation: Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Assay Variability: Compare results across multiple cell lines or enzymatic sources. Use positive controls (e.g., known inhibitors) .
What methodologies are suitable for establishing structure-activity relationships (SAR) to optimize this compound's pharmacological properties?
Advanced Research Question
- Analog Synthesis: Modify substituents (e.g., replace cyano with nitro or methyl groups).
- Biological Testing: Screen analogs for activity in target-specific assays (e.g., kinase inhibition).
- QSAR Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity .
What environmental impact assessment protocols should be integrated into research workflows for this compound?
Advanced Research Question
- OECD Guidelines:
- Biodegradation: Test using OECD 301B (CO2 evolution assay).
- Bioaccumulation: Measure logP and bioconcentration factor (BCF) in model organisms .
- Environmental Fate: Use HPLC-MS to monitor degradation products in simulated sunlight or microbial-rich media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
